molecular formula C18H25N3O5 B5170702 N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B5170702
M. Wt: 363.4 g/mol
InChI Key: ORSRKAYFMMSKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxadiazole derivatives, including N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide, have garnered significant interest in medicinal chemistry due to their structural versatility and biological relevance. These compounds have been explored for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carbon disulfide or carboxylic acids in the presence of various catalysts. For instance, the synthesis of novel indole-based hybrid oxadiazole scaffolds incorporates multiple steps, starting from base compounds like indole butanoic acid, transformed through several intermediates into the final oxadiazole structures (Nazir et al., 2018).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which significantly influences their electronic and photophysical properties. Structural elucidation using techniques such as NMR, IR spectroscopy, and X-ray crystallography provides insights into the arrangement of atoms and the spatial configuration of these molecules (Chen et al., 2007).

Chemical Reactions and Properties

Oxadiazole compounds undergo various chemical reactions, including nucleophilic substitution, to introduce different functional groups that modulate their biological activity. These modifications can lead to potent biological agents with desired therapeutic effects (Abbasi et al., 2020).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic profile and drug-likeness. The synthesis and characterization of these compounds provide valuable data for understanding their behavior in biological systems (Pflégr et al., 2022).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including reactivity, electronic structure, and the ability to form hydrogen bonds, play a significant role in their biological activity. Studies on the synthesis, molecular docking, and kinetic mechanisms of these compounds reveal their potential as enzyme inhibitors and therapeutic agents (Raza et al., 2019).

Future Directions

In terms of future directions, it is worth noting that similar compounds have shown promising results in biological evaluations. For instance, some (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives exhibited good anticonvulsant activity in primary evaluation . Therefore, “N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide” and its derivatives could potentially be useful lead compounds for further investigation in the development of anticonvulsant and sedative agents .

properties

IUPAC Name

N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-5-6-9-19-15(22)7-8-16-20-18(21-26-16)12-10-13(23-2)17(25-4)14(11-12)24-3/h10-11H,5-9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSRKAYFMMSKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1=NC(=NO1)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.